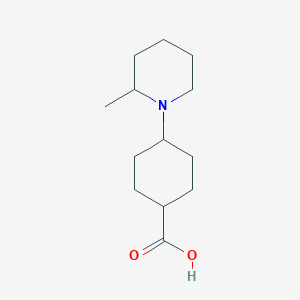
2,4-ジフルオロ-5-ヨード安息香酸tert-ブチルエステル
説明
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H11F2IO2 and its molecular weight is 340.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
医薬品化学において、この化合物は様々な医薬品の合成のためのビルディングブロックとして利用されています。エステル基の存在により容易な反応を起こすことができるため、新規薬剤の開発における貴重な前駆体となっています。 例えば、フッ素化芳香環を提供することで、酵素や受容体の潜在的な阻害剤の合成に使用することができ、これは多くの場合、結合親和性と選択性に有益です .
農業
「2,4-ジフルオロ-5-ヨード安息香酸tert-ブチルエステル」は、農薬の合成における中間体として役立つ可能性があります。 フッ素原子は、活性と耐久性の高い除草剤や殺虫剤の生成に寄与する可能性があり、フッ素化された化合物はしばしば生物活性と代謝安定性を高めています .
材料科学
材料科学の分野では、この化合物の誘導体は、新規ポリマーやコーティングの設計に使用される可能性があります。 特にヨウ素原子は、さらなる官能基化のための反応部位となり、熱安定性や独特の光学的特性などの特定の特性を持つ材料を生み出すことができます .
環境科学
このエステルは、特に環境に対するフッ素化有機化合物の影響に関する研究において、環境科学研究に関連する可能性があります。 その分解生成物とその様々な環境因子との相互作用は、潜在的な汚染を理解し、軽減するために研究の対象となる可能性があります .
分析化学
分析化学者は、「2,4-ジフルオロ-5-ヨード安息香酸tert-ブチルエステル」をクロマトグラフィー法や分光法における標準品や試薬として使用する場合があります。 その独特の化学構造により、複雑な混合物中の特定の化合物を検出、定量、または分離するための方法開発に使用することができます .
生化学
生化学では、この化合物は、小分子と生体高分子の間の相互作用を研究するために使用することができます。 ヨウ素原子は、この化合物に結合したときのタンパク質の構造を決定するためにX線結晶学に使用することができ、原子レベルでの分子間相互作用の理解を助けます .
薬理学
薬理学研究では、この化合物を薬物送達システムで使用することを探求する可能性があります。 その化学構造は、プロドラッグを生成したり、活性医薬成分の溶解性と透過性を高めたりするために改変することができ、それにより薬物動態学的プロファイルを改善することができます .
化学工学
化学工学では、「2,4-ジフルオロ-5-ヨード安息香酸tert-ブチルエステル」は、プロセス化学における役割について調査される可能性があります。 これは、複雑な有機分子の工業規模生産のための合成経路の最適化に使用することができ、効率性と持続可能性に焦点を当てています .
生化学分析
Biochemical Properties
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as those found in Suzuki–Miyaura coupling reactions . The presence of fluorine and iodine atoms enhances its reactivity and binding affinity with these enzymes, facilitating efficient catalytic processes. Additionally, the tert-butyl ester group provides stability and solubility, making it a valuable reagent in various biochemical assays.
Cellular Effects
The effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and transcription factors, leading to changes in gene expression profiles . Furthermore, its interactions with cellular enzymes can impact metabolic flux and energy production, thereby affecting overall cell function and viability.
Molecular Mechanism
At the molecular level, 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. The fluorine and iodine atoms on the benzoic acid ring facilitate strong binding with enzyme active sites, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester can vary over time. Studies have shown that this compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have provided insights into the temporal dynamics of its biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester in animal models are dose-dependent. At lower dosages, this compound can enhance enzyme activity and promote beneficial cellular responses . Higher dosages may lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in biochemical research and therapeutic applications.
Metabolic Pathways
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is involved in various metabolic pathways, particularly those related to oxidative addition and transmetalation reactions . This compound interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and the levels of specific metabolites. Its role in these pathways underscores its importance in biochemical research and organic synthesis.
Transport and Distribution
The transport and distribution of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its use in various experimental settings.
Subcellular Localization
The subcellular localization of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The localization patterns are essential for understanding its role in cellular processes and optimizing its use in research applications.
特性
IUPAC Name |
tert-butyl 2,4-difluoro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLUEUCTAPTPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189968 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445862-86-1 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445862-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)



![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)









